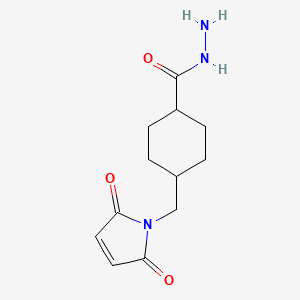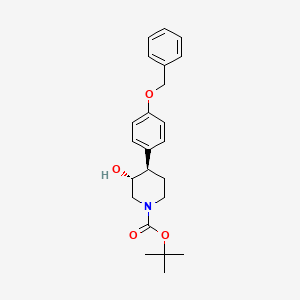
N-éthyl-2-(trifluorométhoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(trifluoromethoxy)aniline is an organic compound characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethoxy group attached to the benzene ring
Applications De Recherche Scientifique
N-ethyl-2-(trifluoromethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(trifluoromethoxy)aniline typically involves the following steps:
-
N-alkylation of 2-(trifluoromethoxy)aniline: : The starting material, 2-(trifluoromethoxy)aniline, is reacted with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-ethyl-2-(trifluoromethoxy)aniline.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-2-(trifluoromethoxy)aniline may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
-
Substitution Reactions: : The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
-
Oxidation and Reduction: : The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of corresponding quinones.
-
Coupling Reactions: : The aniline moiety can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.
Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Mécanisme D'action
The mechanism by which N-ethyl-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethoxy)aniline: Lacks the ethyl group on the nitrogen atom.
N-methyl-2-(trifluoromethoxy)aniline: Contains a methyl group instead of an ethyl group.
2-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
N-ethyl-2-(trifluoromethoxy)aniline is unique due to the presence of both the ethyl group and the trifluoromethoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets.
Propriétés
IUPAC Name |
N-ethyl-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-13-7-5-3-4-6-8(7)14-9(10,11)12/h3-6,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGBNRBKFRELS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938644 |
Source


|
| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-25-8 |
Source


|
| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate](/img/structure/B1143095.png)

![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)


![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)

